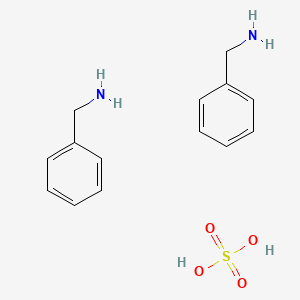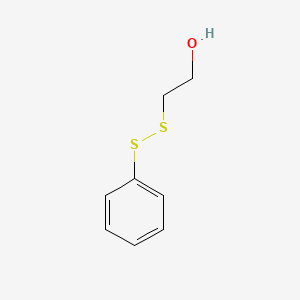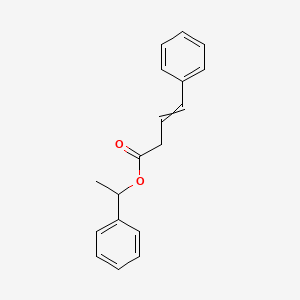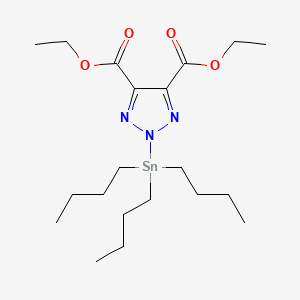
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is an organotin compound that features a triazole ring substituted with diethyl ester groups and a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of a triazole precursor with a tributylstannyl reagent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where the triazole precursor is reacted with tributyltin chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
化学反应分析
Types of Reactions
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or aliphatic compounds, facilitated by the stannyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling and stannylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
科学研究应用
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Explored for its use in the fabrication of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The triazole ring also contributes to the compound’s reactivity by providing a stable framework for functionalization .
相似化合物的比较
Similar Compounds
Diethyl (2E)-3-(tributylstannyl)-2-propenylphosphonate: Another organotin compound with similar reactivity and applications.
2-(Tri-n-butylstannyl)pyrazine: A related compound with a pyrazine ring instead of a triazole ring
Uniqueness
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications. The presence of both ester and stannyl groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .
属性
CAS 编号 |
62676-59-9 |
|---|---|
分子式 |
C20H37N3O4Sn |
分子量 |
502.2 g/mol |
IUPAC 名称 |
diethyl 2-tributylstannyltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4.3C4H9.Sn/c1-3-14-7(12)5-6(10-11-9-5)8(13)15-4-2;3*1-3-4-2;/h3-4H2,1-2H3,(H,9,10,11,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
LBWPSDGKNHOTCK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)N1N=C(C(=N1)C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


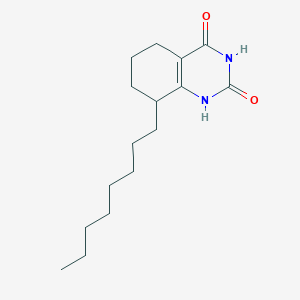
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
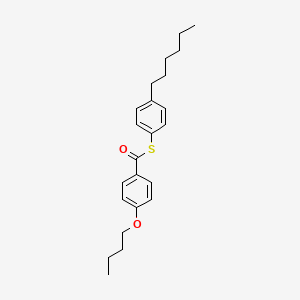
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
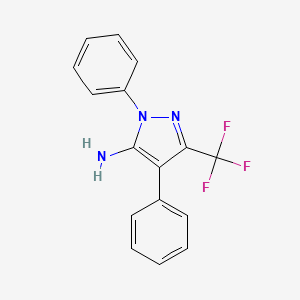
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
